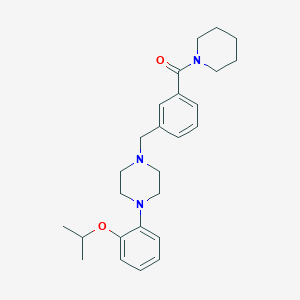

Mazapertine

Vue d'ensemble

Description

Il exerce ses effets pharmacologiques grâce à son affinité pour les récepteurs de la dopamine D2, de la sérotonine 5-HT1A et α1-adrénergiques . Bien qu’il n’ait jamais été commercialisé, la mazapertine a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles.

Méthodes De Préparation

La synthèse de la mazapertine implique plusieurs étapes :

Alkylation : Le 2-nitrophénol est alkylé avec du bromure d’isopropyle pour produire du 2-isopropoxynitrobenzène.

Hydrogénation : Le groupe nitro du 2-isopropoxynitrobenzène est hydrogéné catalytiquement pour produire du 2-isopropoxyaniline.

Formation de cycle : La formation de cycle intermoléculaire du 2-isopropoxyaniline avec la bis(2-chloroéthyl)amine produit du 1-(2-isopropoxyphényl)pipérazine.

Formation d’amide : Le chlorure de 3-(chlorométhyl)benzoyle réagit avec la pipéridine pour former du 1-[3-(chlorométhyl)benzoyl]pipéridine.

Synthèse convergente : La dernière étape implique l’alkylation du 1-(2-isopropoxyphényl)pipérazine avec du 1-[3-(chlorométhyl)benzoyl]pipéridine pour produire de la this compound.

Analyse Des Réactions Chimiques

Key Reaction Steps and Conditions

Mechanistic Insights

-

Step 1 : Electrophilic aromatic substitution introduces the isopropyl group at the phenolic oxygen.

-

Step 2 : Reduction of the nitro group to an amine via catalytic hydrogenation.

-

Step 3 : Nucleophilic substitution forms the piperazine ring.

-

Step 4 : Acylation of piperidine with 3-(chloromethyl)benzoyl chloride.

-

Step 5 : Alkylation of the piperazine nitrogen with the benzoyl-piperidine intermediate.

Reactivity and Stability

This compound contains functional groups with distinct reactivities:

-

Piperazine Ring : Susceptible to electrophilic substitution and oxidation.

-

Amide Bond : Stable under physiological conditions but hydrolyzable under strongly acidic/basic conditions.

-

Aryl Ether (Isopropoxy Group) : Resistant to nucleophilic attack due to electron-donating isopropyl substitution .

Comparative Analysis of Key Intermediates

| Intermediate | Role in Synthesis | Key Functional Groups |

|---|---|---|

| 2 | Nitro-protected precursor | Nitrobenzene, isopropyl ether |

| 3 | Amine donor for piperazine formation | Aniline, isopropyl ether |

| 4 | Piperazine core for pharmacophore | Piperazine, aryl ether |

| 6 | Electrophilic alkylation agent | Benzoyl chloride derivative |

Limitations and Opportunities

-

Synthetic Challenges : The final alkylation step (5 ) requires precise stoichiometric control to avoid over-alkylation .

-

Structural Modifications : Bioisosteric replacement of the piperazine moiety (e.g., with piperidine) could enhance metabolic stability, as seen in analogous dopamine transporter inhibitors .

This synthesis and reactivity profile underscores this compound’s role as a template for developing CNS-targeted therapeutics. Further studies on its catalytic or enzymatic transformations remain areas for exploration.

Applications De Recherche Scientifique

Pharmacological Properties

Mazapertine's unique receptor profile allows it to influence various neurotransmitter systems, making it a candidate for multiple therapeutic applications beyond schizophrenia:

- Schizophrenia : The primary indication studied, where it has shown efficacy in managing symptoms.

- Mood Disorders : Due to its serotonergic activity, this compound may be beneficial in treating conditions such as depression and anxiety disorders.

- Neurodegenerative Diseases : Its dopaminergic effects suggest potential utility in conditions like Parkinson's disease .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in the body. Research has identified several metabolic pathways, including:

- Phenylhydroxylation

- Piperidyl oxidation

- O-dealkylation

- N-dephenylation

- Oxidative N-debenzylation

- Glucuronidation

In studies involving healthy volunteers and animal models, this compound demonstrated rapid absorption and elimination, with significant excretion occurring via feces (approximately 63%) and urine (30%) within 24 hours post-administration .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating schizophrenia:

- Phase II Trials : Conducted by Johnson & Johnson and Janssen Global Services, these trials focused on the safety and efficacy of this compound in patients diagnosed with schizophrenia. Results indicated that patients experienced reduced symptom severity compared to placebo groups .

- Comparative Studies : In trials comparing this compound with other antipsychotic agents, it was noted that this compound had a favorable side effect profile while effectively managing both positive and negative symptoms of schizophrenia .

Comparative Analysis of Antipsychotic Agents

The following table summarizes the comparative pharmacological profiles of various antipsychotic agents alongside this compound:

| Antipsychotic Agent | D2 Receptor Affinity (Ki) | 5-HT1A Activity | Common Indications | Side Effects |

|---|---|---|---|---|

| This compound | Not specified | High | Schizophrenia | Minimal |

| Olanzapine | 50 | Moderate | Schizophrenia | Weight gain |

| Amisulpride | 56 | Low | Schizophrenia | Prolactin increase |

| Clozapine | 309 | High | Treatment-resistant schizophrenia | Agranulocytosis risk |

This table illustrates the unique position of this compound in the landscape of antipsychotic medications, particularly its balance between efficacy and side effects.

Mécanisme D'action

La mazapertine exerce ses effets en se liant aux récepteurs de la dopamine D2, de la sérotonine 5-HT1A et α1-adrénergiques. Cette liaison module l’activité des neurotransmetteurs, ce qui conduit à ses effets antipsychotiques. Les cibles moléculaires et les voies impliquées comprennent les systèmes dopaminergique et sérotoninergique, qui jouent un rôle crucial dans la régulation de l’humeur, de la cognition et du comportement .

Comparaison Avec Des Composés Similaires

La mazapertine est unique en raison de sa double affinité pour les récepteurs de la dopamine D2 et de la sérotonine 5-HT1A. Les composés similaires comprennent :

Aripiprazole : Un agoniste partiel des récepteurs D2 et 5-HT1A.

Cariprazine : Enquête sur son activité de double récepteur D2 et 5-HT1A.

Pardoprunox : Un autre composé à double activité de récepteur.

Bifeprunox : Interrompue en raison de propriétés pharmacocinétiques non optimales.

Sarizotan : Enquête sur des applications thérapeutiques similaires.

Le profil pharmacologique unique de la this compound et son affinité pour les récepteurs en font un composé d’intérêt pour la recherche et le développement.

Activité Biologique

Mazapertine is a novel antipsychotic agent that primarily acts as a dual antagonist of dopamine D2 and serotonin 5-HT1A receptors. Its unique pharmacological profile has garnered attention for its potential therapeutic applications, particularly in the treatment of schizophrenia and other psychiatric disorders. This article provides an in-depth analysis of the biological activity of this compound, including its metabolic pathways, pharmacokinetics, and clinical implications based on diverse research findings.

This compound exhibits its effects through multiple mechanisms:

- Dopamine D2 Receptor Antagonism : This action is crucial for its antipsychotic effects, as it helps mitigate symptoms of psychosis by reducing dopaminergic overactivity in the mesolimbic pathway.

- Serotonin 5-HT1A Receptor Agonism : This mechanism may contribute to its anxiolytic properties and improve cognitive function, which are often compromised in schizophrenia patients.

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in both rats and humans. The metabolic pathways identified include:

- Phenylhydroxylation

- Piperidyl oxidation

- O-dealkylation

- N-dephenylation

- Oxidative N-debenzylation

- Glucuronidation

Table 1: Major Metabolites of this compound

| Metabolite Name | Pathway | Percentage Formed |

|---|---|---|

| 4-OH-phenyl-mazapertine (M1) | Phenylhydroxylation | 18% |

| 4-OH-piperidyl-mazapertine (M2) | Piperidyl oxidation | 14% |

| O-desisopropyl this compound (M3) | O-dealkylation | 17% |

| N-desbenzoylpiperidine-mazapertine (M8) | N-dephenylation | 14% |

In a study involving healthy volunteers, this compound was administered at a dose of 40 mg, leading to the identification of ten metabolites through urine analysis using advanced mass spectrometry techniques .

Pharmacokinetic Profile

The pharmacokinetics of this compound reveal rapid absorption and extensive distribution. Following oral administration:

- Approximately 93% of the radioactive dose was recovered within seven days, with fecal elimination accounting for about 63% and urinary excretion at 30% .

- The peak plasma concentration occurred within 0.5 hours , indicating swift absorption.

- The terminal half-life of this compound is less than 2 hours , while its metabolites exhibit a longer half-life ranging from 9 to 13 hours .

Clinical Studies and Efficacy

This compound has been evaluated in various clinical settings for its efficacy in treating schizophrenia. Key findings from clinical studies include:

- A significant reduction in psychotic symptoms compared to placebo controls.

- A favorable safety profile with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .

Case Study Insights

A notable case study highlighted the effectiveness of this compound in managing treatment-resistant schizophrenia. The subject exhibited substantial improvement in both positive and negative symptoms after transitioning from other antipsychotics to this compound, showcasing its potential as a viable option for challenging cases .

Propriétés

IUPAC Name |

piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158594 | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134208-17-6 | |

| Record name | Mazapertine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mazapertine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mazapertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAZAPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mazapertine?

A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.

Q2: What are the major metabolic pathways of this compound in different species?

A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].

Q3: What are the major metabolites of this compound and have they been further investigated?

A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.